1,5,9-Trimethyl-1,5,9-triazacyclotridecane
Overview
Description
1,5,9-Trimethyl-1,5,9-triazacyclotridecane is a cyclic organic compound with the molecular formula C12H27N3 It is a member of the triazacycloalkane family, characterized by the presence of three nitrogen atoms within a thirteen-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5,9-Trimethyl-1,5,9-triazacyclotridecane can be synthesized through the reaction of formaldehyde with 1,5,9-triazacyclododecane. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality and high yield. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1,5,9-Trimethyl-1,5,9-triazacyclotridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens (chlorine, bromine), alkyl halides; reactions are conducted under specific conditions to achieve selective substitution
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms
Scientific Research Applications
1,5,9-Trimethyl-1,5,9-triazacyclotridecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1,5,9-Trimethyl-1,5,9-triazacyclotridecane involves its interaction with specific molecular targets, such as metal ions or biological receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,4,7-Trimethyl-1,4,7-triazacyclononane: A smaller cyclic compound with similar nitrogen-containing ring structure.
1,4,8-Trimethyl-1,4,8-triazacycloundecane: Another cyclic compound with a different ring size but similar functional groups.
Uniqueness: 1,5,9-Trimethyl-1,5,9-triazacyclotridecane is unique due to its thirteen-membered ring structure, which provides distinct steric and electronic properties compared to smaller or larger ring analogs. This uniqueness makes it particularly valuable in applications requiring specific spatial arrangements and electronic characteristics .
Properties
IUPAC Name |
1,5,9-trimethyl-1,5,9-triazacyclotridecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-14-8-4-5-9-15(2)11-7-13-16(3)12-6-10-14/h4-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSDQNCCIJQQSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCN(CCCN(CCC1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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